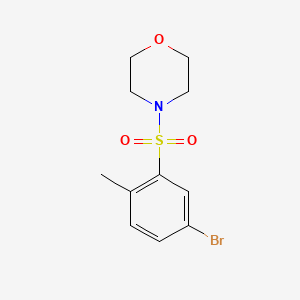

4-(5-Bromo-2-methylphenylsulfonyl)morpholine

Description

BenchChem offers high-quality 4-(5-Bromo-2-methylphenylsulfonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromo-2-methylphenylsulfonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromo-2-methylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-9-2-3-10(12)8-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSYXIMNMYRWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS 330827-25-3): A Technical Guide to Synthesis and Application in Drug Discovery

Executive Summary & Structural Rationale4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS 330827-25-3) is a highly versatile, tri-functional building block widely utilized in modern medicinal chemistry[1]. Its architecture is strategically designed to optimize both synthetic tractability and pharmacokinetic profiles in drug development:

-

Aryl Bromide Handle: The 5-bromo substituent serves as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation of diverse 1[1].

-

Ortho-Methyl Group: The methyl group adjacent to the sulfonyl linker provides critical steric bulk. This restricts the rotational degrees of freedom around the C-S bond, effectively locking the molecule into specific conformational states that can enhance target binding affinity and selectivity.

-

Morpholine-Sulfonamide Pharmacophore: The morpholine ring is a privileged motif known to improve aqueous solubility and metabolic stability. When coupled via a sulfonamide linkage, it acts as a robust hydrogen-bond acceptor with a distinct tetrahedral geometry, which is highly resistant to enzymatic cleavage compared to traditional amide bonds.

Physicochemical Profile

Understanding the baseline properties of CAS 330827-25-3 is critical for reaction planning, solubility predictions, and downstream purification workflows[2].

| Property | Value |

| IUPAC Name | 4-(5-bromo-2-methylphenyl)sulfonylmorpholine |

| CAS Number | 330827-25-3[2] |

| Molecular Formula | C11H14BrNO3S[2] |

| Molecular Weight | 320.20 g/mol [2] |

| Physical State | Solid |

| Target Applications | Kinase inhibitors, QR2 inhibitors, GPCR modulators[1] |

Primary Synthesis Methodology

The synthesis of 4-(5-bromo-2-methylphenylsulfonyl)morpholine relies on a highly efficient nucleophilic acyl substitution. The reaction couples 5-bromo-2-methylbenzenesulfonyl chloride with morpholine[1].

Reaction Causality & Design

-

Solvent Selection (Dichloromethane - DCM): DCM is chosen for its excellent solvating power for both the non-polar sulfonyl chloride and the resulting sulfonamide, ensuring a homogeneous reaction mixture.

-

Base Selection (Pyridine / DMAP): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the morpholine (pKa ~8.3), rendering it non-nucleophilic and stalling the reaction. Pyridine acts as an acid scavenger, while a catalytic amount of DMAP forms a highly reactive sulfonylpyridinium intermediate, accelerating the reaction[1].

Step-by-Step Protocol

-

Preparation: To an oven-dried, argon-purged round-bottom flask, add 5-bromo-2-methylbenzenesulfonyl chloride (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.2 M concentration)[1].

-

Catalysis & Base Addition: Cool the solution to 0 °C using an ice bath. Add Pyridine (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv)[1].

-

Nucleophilic Addition: Slowly add morpholine (1.4 equiv) dropwise to the cooled mixture[1]. Self-Validation Check: The dropwise addition controls the exothermic nature of the reaction and prevents localized heating, which could lead to undesired side reactions.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes[1]. Monitor the reaction progress via LC-MS or TLC until the sulfonyl chloride is completely consumed[1].

-

Work-up: Quench the reaction with water[1]. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1N HCl (to remove excess pyridine and morpholine), saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure building block.

Caption: Synthesis pathway of CAS 330827-25-3 via nucleophilic acyl substitution.

Applications in Drug Discovery: Downstream Functionalization

The primary utility of CAS 330827-25-3 lies in its ability to be functionalized into complex therapeutic agents. A prominent example is its use in the synthesis of 1, which are actively investigated for their potential to tackle oxidative stress and cognitive decline[1].

To build these complex molecules, the aryl bromide moiety is subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol details the coupling of CAS 330827-25-3 with a terminal aryl/heteroaryl boronic acid to generate a diversified library.

-

Mechanistic Causality:

-

Pd(dppf)Cl2: The bulky bidentate dppf ligand stabilizes the palladium center and accelerates the reductive elimination step, which is often rate-limiting in sterically hindered ortho-substituted systems (like our ortho-methyl substrate).

-

K2CO3 / H2O: The aqueous base is critical. It converts the boronic acid into a more reactive trihydroxyboronate intermediate, which is essential for the transmetalation step onto the palladium complex.

-

Step-by-Step Protocol

-

Reagent Mixing: In a microwave vial or Schlenk tube, combine 4-(5-bromo-2-methylphenylsulfonyl)morpholine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically in a 4:1 or 5:1 v/v ratio). Self-Validation Check: Degassing (via freeze-pump-thaw or argon sparging) is critical to prevent the premature oxidation of the Pd(0) active catalyst species.

-

Catalyst Introduction: Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equiv), under a positive stream of argon.

-

Heating: Seal the vessel and heat the reaction mixture to 90–100 °C for 4–12 hours (or via microwave irradiation at 110 °C for 30 minutes).

-

Work-up: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.

-

Purification: Purify the resulting diversified sulfonamide via flash chromatography or preparative HPLC.

Caption: Downstream diversification via Pd-catalyzed Suzuki-Miyaura cross-coupling.

References

-

Title: 4-(5-broMo-2-Methylphenylsulfonyl)Morpholine - Physico-chemical Properties Source: ChemBK URL: [Link]

- Title: WO2022208499A1 - Novel sulfonamide series of qr2 inhibitors to tackle oxidative stress and cognitive decline Source: Google Patents URL

Sources

Analytical Profiling and Spectroscopic Characterization of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine

Executive Summary

As the complexity of small-molecule therapeutics increases, the rigorous structural validation of synthetic intermediates becomes paramount. This technical guide provides an in-depth analytical profile of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine (CAS: 325809-68-5). By synthesizing principles of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR), this whitepaper establishes a self-validating framework for the definitive characterization of halogenated arylsulfonamides.

Molecular Architecture & Chemical Significance

The target molecule, 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine, features a central sulfonyl linker bridging an electron-rich, halogenated aryl ring and a morpholine heterocycle. Compounds bearing the 5-bromo-2-methoxyphenyl moiety are highly valued in medicinal chemistry. They serve as critical pharmacophores and synthetic building blocks in the development of novel arylsulfonyl-based therapeutics, particularly those investigated for targeted anticancer activity and COX-2 inhibition (). The strategic placement of the bromine atom provides a vector for late-stage functionalization via palladium-catalyzed cross-coupling, while the morpholine ring modulates the molecule's aqueous solubility and pharmacokinetic profile.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural elucidation, every analytical workflow must be designed as a self-validating system. The following step-by-step protocols detail the causality behind each experimental parameter.

Sample Preparation & Internal Calibration

-

Step 1: Accurately weigh 10.0 mg of the analyte (CAS: 325809-68-5) ().

-

Step 2: Dissolve the sample in 0.6 mL of Deuterated Chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). -

Causality:

is selected not merely for its solubilizing power, but because its lack of exchangeable protons prevents deuterium scrambling at the weakly acidic positions of the morpholine ring. The TMS acts as an internal zero-point reference, ensuring chemical shift accuracy independent of magnetic field drift.

NMR Acquisition Protocol

-

Step 1: Transfer the solution to a standard 5 mm NMR tube and analyze using a 400 MHz spectrometer at 298 K.

-

Step 2: For

NMR, utilize a 30° pulse angle with a 2.0-second relaxation delay (D1). For -

Causality: A 2.0s D1 ensures the complete longitudinal relaxation (

) of the quaternary carbons (specifically C-Br and

HRMS Acquisition Protocol

-

Step 1: Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade water.

-

Step 2: Inject via direct infusion into an Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF-MS).

-

Step 3: Spike the mobile phase with 0.1% Formic Acid. Calibrate the TOF analyzer using a sodium formate cluster solution prior to acquisition.

-

Causality: The application of a 0.1% Formic Acid modifier acts as a self-validating protonation driver. Because the morpholine nitrogen is basic (

~8.3), the acidic modifier guarantees near-quantitative ionization to the

ATR-FTIR Acquisition Protocol

-

Step 1: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum.

-

Step 2: Place 1-2 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil. Acquire 32 scans at a resolution of 4

. -

Causality: ATR is chosen over traditional KBr pellet pressing to eliminate the introduction of hygroscopic water bands (~3300

). This ensures a clean baseline, proving the absence of primary or secondary amine impurities.

Fig 1: Multiplexed analytical workflow for the structural validation of the target sulfonamide.

Spectroscopic Data & Mechanistic Interpretation

Multinuclear NMR Analysis

The NMR spectra of this molecule are governed by the competing electronic effects of its substituents. The strongly electron-withdrawing sulfonyl group deshields the ortho proton (H-6), pushing it downfield. Conversely, the methoxy group donates electron density via resonance, shielding the H-3 proton.

A critical diagnostic feature in the

Table 1:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 7.95 | Doublet (d) | 1H | 2.5 | Aryl H-6 (ortho to |

| 7.65 | Doublet of doublets (dd) | 1H | 8.8, 2.5 | Aryl H-4 (para to OMe, ortho to Br) |

| 6.95 | Doublet (d) | 1H | 8.8 | Aryl H-3 (ortho to OMe) |

| 3.92 | Singlet (s) | 3H | - | Methoxy ( |

| 3.70 | Multiplet (m) | 4H | - | Morpholine ( |

| 3.15 | Multiplet (m) | 4H | - | Morpholine ( |

Table 2:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Electronic Rationale |

| 155.5 | Quaternary (C) | Aryl C-2 (Deshielded by adjacent electronegative Oxygen) |

| 137.2 | Methine (CH) | Aryl C-4 |

| 133.5 | Methine (CH) | Aryl C-6 (Deshielded by inductive effect of |

| 128.0 | Quaternary (C) | Aryl C-1 (Attachment point of sulfonyl group) |

| 114.5 | Methine (CH) | Aryl C-3 (Shielded by resonance from Methoxy group) |

| 112.5 | Quaternary (C) | Aryl C-5 (Upfield shift due to Bromine heavy atom effect) |

| 66.2 | Methylene ( | Morpholine C-O carbons |

| 56.5 | Methyl ( | Methoxy carbon |

| 45.5 | Methylene ( | Morpholine C-N carbons |

High-Resolution Mass Spectrometry (HRMS)

The isotopic signature in the HRMS spectrum provides definitive proof of the molecule's identity. Bromine exists naturally as two stable isotopes,

-

Calculated Exact Mass for

-

Calculated Exact Mass for

During collision-induced dissociation (CID), the molecule undergoes predictable fragmentation driven by the lability of the sulfonamide bond.

Fig 2: Primary ESI-MS fragmentation pathways driven by sulfonamide bond lability.

Infrared Spectroscopy (FT-IR)

The FT-IR spectrum serves as a rapid orthogonal validation of the functional groups. The sulfonamide linkage is unambiguously identified by two intense vibrational bands. The absence of any bands above 3100

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)

| Wavenumber ( | Intensity | Vibrational Mode Assignment |

| ~1585, 1480 | Medium | Aromatic |

| ~1345 | Strong | Asymmetric |

| ~1165 | Strong | Symmetric |

| ~1115 | Strong | Asymmetric |

| ~650 | Weak-Medium |

References

The Sulfonylmorpholine Core: A Journey from Industrial Intermediate to Privileged Pharmacophore

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Scaffold with Profound Impact

In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" – frameworks that exhibit the ability to bind to multiple, diverse biological targets, thereby offering a fertile ground for the development of novel therapeutics. The sulfonylmorpholine moiety, a seemingly simple heterocyclic system, has quietly carved out such a niche for itself. This guide provides an in-depth exploration of the discovery and history of sulfonylmorpholine compounds, tracing their evolution from an industrial chemical intermediate to a cornerstone in the design of sophisticated targeted therapies. We will delve into the key synthetic methodologies, the evolution of their therapeutic applications, and the critical structure-activity relationships that have guided their development, offering a comprehensive resource for researchers and drug development professionals.

Part 1: A Serendipitous Beginning - The Industrial Genesis of a Future Pharmacophore

The story of the sulfonylmorpholine core does not begin in a pharmaceutical lab, but rather in the realm of industrial chemistry. Early records, such as a 1974 patent, reveal the use of p-chlorobenzene-sulfonyl morpholine as a precursor in the synthesis of magenta color formers for photographic applications.[1] This early appearance demonstrates that the fundamental synthesis of the N-sulfonylmorpholine scaffold was established by the mid-20th century, though its potential in medicine remained unrecognized.

The initial synthesis was a straightforward and robust reaction: the condensation of a sulfonyl chloride with morpholine.[1][2] This simplicity and the ready availability of the starting materials likely contributed to its use as a versatile chemical intermediate.

Part 2: The Pivot to Pharmacology - Emergence as a Bioactive Scaffold

The transition of the sulfonylmorpholine moiety from an industrial curiosity to a pharmacologically relevant scaffold is not marked by a single "eureka" moment but rather by a gradual recognition of its favorable properties by medicinal chemists. The morpholine ring itself has long been appreciated in drug design for its ability to improve aqueous solubility and metabolic stability.[3][4][5] The addition of the sulfonyl group introduces a key hydrogen bond acceptor and a rigidifying element, which can precisely orient substituents for optimal target engagement.

Early Explorations and the Rise of Kinase Inhibitors

While early, broad screenings of chemical libraries likely included sulfonylmorpholine-containing compounds, their specific and targeted development as a distinct class of bioactive molecules gained significant traction with the explosion of research into protein kinase inhibitors. Kinases, with their well-defined ATP-binding pockets, proved to be highly "druggable" targets, and the sulfonylmorpholine scaffold emerged as an effective framework for designing potent and selective inhibitors.[6]

A pivotal moment in the history of sulfonylmorpholine compounds in drug discovery was their identification as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer.[3][6] The sulfonylmorpholine core served as a rigid scaffold to which various substituents could be appended to probe the intricate binding sites of these kinases. This led to the development of numerous potent and selective inhibitors, solidifying the status of the sulfonylmorpholine as a valuable pharmacophore in oncology research.

Part 3: Synthetic Strategies - Building the Core and its Derivatives

The synthesis of the sulfonylmorpholine core and its derivatives is generally achieved through well-established and reliable chemical transformations.

Core Synthesis: A Fundamental Reaction

The most common and direct method for the synthesis of the 4-sulfonylmorpholine core involves the reaction of morpholine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][7]

Experimental Protocol: General Synthesis of a 4-Aryl-Sulfonylmorpholine

-

Dissolution: Dissolve morpholine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents) or pyridine, to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

-

Sulfonyl Chloride Addition: Slowly add a solution of the desired aryl sulfonyl chloride (1.0 equivalent) in the same solvent to the cooled morpholine solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 4-aryl-sulfonylmorpholine.

Caption: General synthesis of 4-aryl-sulfonylmorpholine.

Derivatization Strategies

The true power of the sulfonylmorpholine scaffold lies in its amenability to derivatization. The aryl group of the sulfonyl moiety provides a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR). Common synthetic strategies for derivatization include:

-

Suzuki and other Cross-Coupling Reactions: For aryl-sulfonylmorpholines, palladium-catalyzed cross-coupling reactions are frequently employed to introduce diverse aryl, heteroaryl, or alkyl groups.

-

Nucleophilic Aromatic Substitution (SNAr): If the aryl ring of the sulfonyl chloride precursor is activated with electron-withdrawing groups, SNAr reactions can be used to introduce various nucleophiles.

-

Functional Group Interconversion: Standard functional group manipulations on the aryl ring, such as nitration, halogenation, reduction, and acylation, allow for extensive exploration of the chemical space.

Part 4: Therapeutic Landscape and Mechanistic Insights

The biological activities of sulfonylmorpholine derivatives are diverse and continue to expand. While their most prominent role to date has been in oncology, their utility extends to other therapeutic areas.

Oncology: Targeting Kinase Signaling Cascades

As previously mentioned, the sulfonylmorpholine scaffold has been instrumental in the development of PI3K and mTOR inhibitors.[3][6] The morpholine oxygen can act as a hydrogen bond acceptor, while the sulfonyl group and its substituents can engage in various interactions within the kinase active site.

Mechanism of Action: A Simplified View of PI3K/mTOR Inhibition

Many sulfonylmorpholine-based kinase inhibitors act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that promotes cell growth and proliferation.

Caption: Simplified PI3K/mTOR signaling pathway and inhibition.

Beyond Oncology: Exploring New Frontiers

The favorable physicochemical properties of the sulfonylmorpholine scaffold have led to its investigation in other therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The morpholine moiety is known to improve brain permeability, making sulfonylmorpholine derivatives attractive candidates for CNS targets.[3]

-

Inflammatory Diseases: The anti-inflammatory properties of some sulfonamides suggest that sulfonylmorpholine derivatives may have potential in treating inflammatory conditions.[8][9][10]

-

Infectious Diseases: The historical success of sulfa drugs as antimicrobials provides a rationale for exploring the potential of sulfonylmorpholine compounds in this area.[8][9][10][11]

Part 5: Analytical Characterization - Ensuring Quality and Purity

The robust characterization of sulfonylmorpholine compounds is crucial for their development as therapeutic agents. A combination of spectroscopic and chromatographic techniques is employed to confirm their identity, purity, and stability.

| Analytical Technique | Information Provided | Key Features |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. | ¹H NMR provides information on the proton environment. ¹³C NMR confirms the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish connectivity.[12][13] |

| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, confirming the elemental composition. | High-resolution mass spectrometry (HRMS) provides accurate mass measurements. Tandem MS (MS/MS) aids in structural elucidation.[12][14][15] |

| Infrared (IR) Spectroscopy | Presence of key functional groups, such as the sulfonyl (S=O) and C-O-C ether linkages. | Characteristic strong absorption bands for the S=O stretch (approx. 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the compound. | Can be coupled with UV or MS detection for comprehensive analysis. |

Part 6: The Future of Sulfonylmorpholines - A Scaffold with Untapped Potential

The journey of sulfonylmorpholine compounds from an industrial intermediate to a privileged pharmacophore is a testament to the serendipitous nature of drug discovery and the ingenuity of medicinal chemists. The scaffold's inherent "drug-like" properties, combined with its synthetic tractability, ensure its continued relevance in the pursuit of novel therapeutics.

Future directions for research in this area include:

-

Exploration of New Biological Targets: The application of sulfonylmorpholine-based libraries to a wider range of biological targets is likely to uncover new therapeutic opportunities.

-

Development of Novel Synthetic Methodologies: The discovery of new and more efficient ways to synthesize and derivatize the sulfonylmorpholine core will accelerate the drug discovery process.

-

Application in Targeted Drug Delivery: The physicochemical properties of the scaffold may be leveraged in the design of drug delivery systems and targeted therapies.

The sulfonylmorpholine story is far from over. As our understanding of disease biology deepens and our synthetic capabilities expand, this unassuming scaffold is poised to play an even more significant role in the development of the next generation of medicines.

References

- Hoffstadt, W. F. (1974). Synthesis of 4-sulfonamidophenyl hydrazines. U.S. Patent No. 3,839,325. Washington, DC: U.S.

- Singh, D., & Bansal, G. (n.d.). Synthesis of Morpholine Containing Sulfonamides. SciSpace.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 130-150.

- Singer, M. (2008). Organic Syntheses Procedure.

- Vega-Pérez, J. M., et al. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(48), 6644-6646.

- Bera, H., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 22(16), 1586-1614.

- Shaw, A. A., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 17(9), 1146-1156.

- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. Bioorganic & Medicinal Chemistry, 12(8), 1855-1864.

- Lesch, J. E. (2007). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine. Oxford University Press.

- Lesch, J. E. (2007). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine (review). Bulletin of the History of Medicine, 81(4), 925-927.

- Zeshan, B., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.

- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. Journal of Medicinal Chemistry, 47(9), 2311-2322.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Baumann, M., & Baxendale, I. R. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. CHIMIA International Journal for Chemistry, 79(4), 234-246.

- El-Faham, A., et al. (2018). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. In New Trends in Heterocyclic Chemistry.

- Lesch, J. E. (2007). Book Review: The first miracle drugs: how the sulfa drugs transformed medicine. Medical History, 51(4), 553-554.

- Kumar, A., et al. (2023). In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues. Scientific Reports, 13(1), 12154.

- Homburg, E. (2008). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine (review). Technology and Culture, 49(3), 800-802.

- Wang, S., et al. (2023).

- Sharma, P., Kumar, V., & Singh, R. (2024).

- Al-Salahat, K. I., et al. (2022).

- Namjesnik, D., & Zega, A. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Molecules, 24(24), 4505.

- BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.

- Egharevba, H. O., & Akpovwovwo, O. E. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Research Journal of Pharmacy and Technology, 12(11), 5663-5669.

- Kumar, C. S. A., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 514-518.

- Glavas-Obrovac, L., et al. (1998). Synthesis of the sulfonylpyrimidine derivatives with anticancer activity.

- Thery, F., et al. (2025).

- El-Sayed, M. T., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. Molecules, 27(1), 263.

- Crisan, M., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 15(2), 143.

- Suaifan, G. A. R., et al. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 20(11), 19676-19690.

- Al-Abdullah, E. S., et al. (2017). Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Molecules, 22(7), 1205.

- Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Kaur, M., & Singh, M. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 28(6), 115339.

- Scognamiglio, M., et al. (2020).

- Friedrich-Alexander-Universität Erlangen-Nürnberg. (2024, February 23). Team of researchers at FAU develops new class of light-sensitive molecules.

- Strehmel, V., et al. (2008). Synthesis of 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl derivatives for investigation of ionic liquids. Tetrahedron Letters, 49(4), 586-588.

- Azarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5038-5044.

- Zhang, C., et al. (2020). A Review of the Pharmacological Properties of Psoralen. Frontiers in Pharmacology, 11, 581.

- Hayes, C. J., et al. (2020). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 18(3), 449-459.

- Kaczor, A. A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 226.

Sources

- 1. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. ajchem-b.com [ajchem-b.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

An In--Depth Technical Guide to the Safe Handling of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine. As a compound likely utilized in research and development settings, particularly in medicinal chemistry and drug discovery, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.[1][2] Given that specific toxicological data for this exact molecule is not extensively published, this guide is built upon a foundational risk assessment derived from its constituent chemical moieties: the brominated aromatic ring, the sulfonyl group, and the morpholine ring.[3][4] This approach allows for a robust safety protocol based on established chemical principles.

Compound Profile and Physicochemical Properties

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a sulfonamide derivative containing a morpholine ring.[5] Such structures are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules and their favorable physicochemical and metabolic properties.[2][6] The molecule combines a substituted phenylsulfonyl group with a morpholine heterocycle, a common strategy in the design of therapeutic agents.[5][6]

Chemical Structure

Caption: Standard workflow for handling a powdered chemical reagent in a laboratory setting.

Step-by-Step Handling Protocol

This protocol details the process of weighing the solid compound and preparing a stock solution.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE: chemical splash goggles, a lab coat, and nitrile gloves. [7][8] * Gather all necessary equipment: spatula, anti-static weigh boat or glassine paper, beaker or flask for the solution, and the appropriate solvent.

-

Place a spill pad on the work surface inside the fume hood.

-

-

Weighing and Transfer:

-

Perform all operations within the fume hood to minimize inhalation risk. [9] * Carefully remove the cap from the reagent bottle. Avoid tapping or shaking the container, which could aerosolize the powder.

-

Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat on a tared balance.

-

Once the desired mass is obtained, carefully add the solid to the designated solvent in the flask or beaker.

-

Promptly and securely recap the main reagent bottle. Never leave a chemical container open.

-

-

Cleanup:

-

Carefully wipe the spatula clean with a solvent-dampened cloth.

-

Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.

-

Wipe down the work surface within the fume hood.

-

After completing all work, remove gloves and lab coat, and immediately wash hands thoroughly with soap and water. [7]

-

Storage and Disposal

-

Storage: Store the compound in a tightly sealed, clearly labeled container. [9][10]The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [8]A refrigerator is often recommended for long-term stability. [11]* Disposal: All waste containing this compound (solid waste, solutions, contaminated materials) must be disposed of as hazardous chemical waste. [12][7]Follow all local, state, and federal regulations. Specifically, it should be treated as halogenated organic waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response Decision Tree

Caption: Decision tree for responding to an accidental chemical exposure.

Specific First Aid Measures

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. [12]If breathing is difficult or they feel unwell, seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and shoes. [12]Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [12]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth thoroughly with water. [12]Do NOT induce vomiting. Call a poison control center or doctor immediately for advice. [13]

Spill and Fire Response

-

Spills: For small spills of solid material inside a fume hood, carefully sweep or wipe up the material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

-

Fire: In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam. [12]Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products like sulfur oxides, nitrogen oxides, and hydrogen bromide. [12]

Conclusion

While 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a valuable compound in research, it must be treated with respect due to the potential hazards inferred from its chemical structure. The core principles of safe handling—containment through engineering controls, adherence to established protocols, and consistent use of appropriate PPE—are non-negotiable. By understanding the causality behind these safety measures, researchers can foster a secure laboratory environment and ensure the integrity of their work.

References

- Quimivita. (2025, March 25).

- Smolecule. (2023, August 16). 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine.

- ChemScene. 7016-14-0 | 4-(5-Bromo-2-methoxybenzyl)morpholine.

- Unknown Source. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

- MilliporeSigma. (2024, June 2).

- Saffron Chemicals. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromophenyl methyl sulfone.

- TMI. (2020, July 6).

- Wittenberg University. Handling Chemicals - Chemistry.

- Sigma-Aldrich. (n.d.). 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine.

- SBLCore. (2025, April 16).

- Carl ROTH.

- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(5-Bromo-2-methoxybenzyl)morpholine.

- Fisher Scientific. (2010, August 6).

- NOAA. BROMINE - CAMEO Chemicals.

- Carl ROTH.

- Redox. (2022, October 1).

- Chemos GmbH&Co.KG.

- Medrano, F. J., et al. (2018).

- PENTA. (2024, September 20).

- Organic Chemistry Portal. Morpholine synthesis.

- Pérez-Villanueva, J., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.

- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.

- Pérez-Villanueva, J., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.

- ResearchGate. (2019, July 22). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- Sabbatino, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2265.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. carlroth.com [carlroth.com]

- 5. Buy 4-((5-Bromo-4-fluoro-2-methylphenyl)sulfonyl)morpholine | 1704121-26-5 [smolecule.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tmi.utexas.edu [tmi.utexas.edu]

- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 9. Handling Chemicals | Wittenberg University [wittenberg.edu]

- 10. saffronchemicals.com [saffronchemicals.com]

- 11. 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine | 313250-75-8 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine

Introduction

4-(5-Bromo-2-methylphenylsulfonyl)morpholine is a novel synthetic compound with potential applications in pharmaceutical and agrochemical research. As with any biologically active agent, the ability to accurately and reliably quantify the compound is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. This document provides detailed application notes and protocols for two robust analytical methods for the quantification of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the availability of instrumentation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method development, validation, and execution.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for the quantification of non-volatile and thermally labile compounds.[1] The developed reversed-phase HPLC (RP-HPLC) method provides a reliable approach for the routine analysis of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in bulk drug substance and simple formulations.

Principle of the Method

The fundamental principle of this RP-HPLC method involves the differential partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase.[2] The 4-(5-Bromo-2-methylphenylsulfonyl)morpholine is separated from potential impurities and degradation products based on its hydrophobicity. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification based on the peak area relative to a standard curve.

Experimental Protocol

1. Instrumentation and Consumables:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC grade acetonitrile, methanol, and water.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).[3]

2. Preparation of Solutions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve a suitable retention time and peak shape. The mobile phase should be degassed before use.[3]

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Sample Preparation:

-

Bulk Drug Substance: Accurately weigh a known amount of the sample, dissolve it in the mobile phase to a known volume to achieve a concentration within the calibration range.[4]

-

Formulation: The sample preparation will depend on the formulation matrix. For simple formulations, dissolution in the mobile phase followed by filtration may be sufficient.[2] For more complex matrices, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering excipients.[5][6] All samples should be filtered through a 0.45 µm syringe filter before injection.[7]

4. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 230 nm (or wavelength of maximum absorbance) |

5. Data Analysis and System Suitability:

-

Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

-

Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

-

Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. Key parameters include tailing factor, theoretical plates, and repeatability of injections (RSD%).

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9][10] The validation should assess the following parameters:

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |

| Linearity | Correlation coefficient (r²) > 0.999 over the specified range.[1] |

| Accuracy | Recovery of spiked samples should be within 98-102%.[11] |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) < 2%.[1][11] |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio or standard deviation of the response.[1] |

| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions.[1] |

Workflow Diagram

Caption: Workflow for the quantification of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine by HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in complex biological matrices, GC-MS is the method of choice. While the target compound itself may not be sufficiently volatile for direct GC analysis, a derivatization step can be employed to enhance its volatility.[12][13]

Principle of the Method

This method involves the chemical modification (derivatization) of the 4-(5-Bromo-2-methylphenylsulfonyl)morpholine molecule to increase its volatility and thermal stability. The resulting derivative is then introduced into the gas chromatograph, where it is separated from other components in the vapor phase. The separated derivative enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[14][15]

Experimental Protocol

1. Instrumentation and Consumables:

-

GC-MS system with a capillary column and an electron ionization (EI) source.

-

A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

High-purity helium as the carrier gas.

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Solvents for extraction (e.g., ethyl acetate, hexane).

-

Heating block or water bath.

-

Centrifuge.

2. Sample Preparation and Derivatization:

-

Extraction from Biological Matrix (e.g., Plasma):

-

To 1 mL of plasma, add a suitable internal standard.

-

Perform a liquid-liquid extraction with 5 mL of ethyl acetate by vortexing for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 100 µL of BSTFA with 1% TMCS and 100 µL of ethyl acetate.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

3. GC-MS Conditions:

| Parameter | Condition |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions |

4. Data Analysis:

-

Identify the derivative peak based on its retention time and the presence of characteristic ions in the mass spectrum.

-

Quantification is performed using the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in the same matrix.

Method Validation

The GC-MS method should also be validated in accordance with ICH guidelines, with a focus on parameters relevant to trace analysis in complex matrices.[16]

| Validation Parameter | Acceptance Criteria |

| Selectivity | No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Linearity | Correlation coefficient (r²) > 0.995 over the specified range. |

| Accuracy and Precision | Within ±15% (±20% at the LOQ) of the nominal concentration. |

| Matrix Effect | Assessed by comparing the response of the analyte in the matrix to the response in a neat solution. |

| Recovery | The efficiency of the extraction process should be consistent and reproducible. |

| Stability | Analyte stability in the matrix under various storage and processing conditions should be evaluated. |

Workflow Diagramdot

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. 小分子高效液相色谱 [sigmaaldrich.com]

- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. organomation.com [organomation.com]

- 8. intuitionlabs.ai [intuitionlabs.ai]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Note: Chemoselective Large-Scale Synthesis of 4-(4-Bromo-2-methylphenyl)morpholine

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists Product CAS Registry Number: 1279032-06-2[1]

Introduction and Strategic Rationale

The compound 4-(4-Bromo-2-methylphenyl)morpholine is a highly valuable synthetic building block in medicinal chemistry, frequently utilized as an advanced intermediate in the development of kinase inhibitors, AMPK activators, and antiviral agents[1][2]. Structurally, it features a morpholine ring at the 1-position and a versatile bromine handle at the 4-position, with an ortho-methyl group providing critical steric and conformational influence.

The Challenge of Regiocontrol

A naive approach to synthesizing this molecule might involve the Buchwald-Hartwig amination of 1,4-dibromo-2-methylbenzene with morpholine. However, the ortho-methyl group sterically hinders the 1-position. Consequently, palladium-catalyzed coupling of the dibromo-analogue typically occurs at the less hindered 4-position, yielding the undesired regioisomer[3].

The Chemoselective Solution

To achieve absolute regiocontrol and scalability, this protocol leverages 4-bromo-1-iodo-2-methylbenzene as the starting material[4]. The strategy relies on the significant difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Br bond (~81 kcal/mol). By carefully selecting the catalyst and ligand system, Pd(0) undergoes chemoselective oxidative addition exclusively at the C–I bond[5]. This guarantees that morpholine is installed precisely at the 1-position, leaving the 4-bromo substituent entirely intact for downstream cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

Process Workflow and Catalytic Cycle

The overall workflow is designed to maximize throughput while minimizing catalyst loading.

Process workflow for the large-scale synthesis of 4-(4-Bromo-2-methylphenyl)morpholine.

To overcome the steric hindrance of the ortho-methyl group, RuPhos (a bulky, electron-rich biaryl phosphine ligand) is employed. RuPhos accelerates both the oxidative addition into the sterically congested C–I bond and the subsequent reductive elimination, preventing the formation of off-target bis-arylation byproducts.

Chemoselective Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.

Reaction Optimization Data

Prior to scale-up, various catalyst/ligand systems were evaluated to ensure maximum chemoselectivity (preventing over-reaction at the C–Br bond) and conversion efficiency[3][5]. The data below validates the selection of the Pd(OAc)₂ / RuPhos system.

| Entry | Catalyst System (mol%) | Base (1.4 eq) | Solvent | Temp (°C) | Time (h) | Chemoselectivity (C-I vs C-Br) | Isolated Yield (%) |

| 1 | Pd₂(dba)₃ (2) / BINAP (4) | Cs₂CO₃ | Toluene | 100 | 24 | >95:5 | 45% (Sluggish) |

| 2 | Pd(OAc)₂ (1) / Xantphos (2) | NaOtBu | 1,4-Dioxane | 90 | 16 | 85:15 | 72% (Some debromination) |

| 3 | Pd(OAc)₂ (1) / XPhos (2) | NaOtBu | Toluene | 80 | 12 | 90:10 | 84% |

| 4 | Pd(OAc)₂ (1) / RuPhos (2) | NaOtBu | Toluene | 80 | 8 | >99:1 | 94% (Optimal) |

| 5 | Pd(OAc)₂ (1) / RuPhos (2) | K₃PO₄ | Toluene | 100 | 18 | >99:1 | 81% (Slower kinetics) |

Table 1: Optimization of Buchwald-Hartwig amination conditions for 100 mmol scale.

Step-by-Step Experimental Protocol (100 g Scale)

Safety & Handling: NaOtBu is highly moisture-sensitive and corrosive. Palladium salts are toxic. Perform all operations under a rigorous inert atmosphere (N₂ or Argon) to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

Reagent Preparation

-

Dry the Solvent: Ensure Toluene (1.0 L) is rigorously degassed by sparging with Argon for 30 minutes prior to use.

-

Charge the Reactor: To a 2.0 L, three-necked jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add:

-

4-Bromo-1-iodo-2-methylbenzene (100.0 g, 336.8 mmol)[2]

-

Palladium(II) acetate, Pd(OAc)₂ (0.75 g, 3.37 mmol, 1.0 mol%)

-

RuPhos (3.14 g, 6.74 mmol, 2.0 mol%)

-

Sodium tert-butoxide, NaOtBu (45.3 g, 471.5 mmol, 1.4 eq)

-

Reaction Execution

-

Purge System: Evacuate the reactor and backfill with Argon (repeat 3 times).

-

Add Liquids: Via cannula or syringe, transfer the degassed Toluene (1.0 L) into the reactor, followed by Morpholine (35.2 g, 35.0 mL, 404.2 mmol, 1.2 eq).

-

Heating: Initiate mechanical stirring (250 rpm). Heat the reaction mixture to an internal temperature of 80 °C. The mixture will transition from a pale yellow suspension to a dark red/brown homogeneous solution as the active Pd(0) catalyst is generated.

-

In-Process Control (IPC): After 6 hours, sample the reaction (0.1 mL). Quench into 1 mL of acetonitrile and analyze via HPLC (C18 column, 60:40 MeCN:H₂O, 254 nm).

-

Self-Validation Check: The reaction is deemed complete when the Area Under the Curve (AUC) of the starting aryl iodide is < 0.5%. Do not extend heating unnecessarily, as this risks activation of the C–Br bond.

-

Workup and Isolation

-

Quench: Cool the reactor to 20 °C. Slowly add 400 mL of saturated aqueous NH₄Cl to quench the base, followed by 400 mL of Ethyl Acetate (EtOAc). Stir vigorously for 15 minutes.

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (upper) layer. Extract the aqueous layer with an additional 200 mL of EtOAc.

-

Washing & Drying: Combine the organic layers. Wash with brine (300 mL), dry over anhydrous Na₂SO₄, and filter.

-

Palladium Scavenging: To remove residual palladium, add 15 g of a silica-based metal scavenger (e.g., SiliaMetS® Thiol) to the filtrate. Stir at 40 °C for 2 hours, then filter through a pad of Celite.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C, 50 mbar) to yield a crude viscous oil that solidifies upon standing.

Purification

-

Crystallization: Dissolve the crude solid in a minimum amount of hot Isopropanol (approx. 150 mL at 70 °C). Allow the solution to cool slowly to room temperature, then chill to 0 °C for 4 hours.

-

Filtration: Collect the resulting off-white crystals via vacuum filtration. Wash the filter cake with ice-cold Isopropanol (30 mL) and dry in a vacuum oven at 45 °C to constant weight.

-

Expected Yield: 78–82 g (90–95%).

Analytical Characterization Standards

To verify the structural integrity and purity of the synthesized 4-(4-Bromo-2-methylphenyl)morpholine, compare against the following expected analytical profiles:

-

HPLC Purity: > 99.0% (AUC).

-

LC-MS (ESI+): m/z calculated for C₁₁H₁₅BrNO [M+H]⁺: 256.03; Found: 256.0 / 258.0 (characteristic 1:1 isotopic pattern for a single bromine atom).

-

¹H NMR (400 MHz, CDCl₃):

7.31 (d, J = 2.4 Hz, 1H, Ar-H), 7.25 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.88 (d, J = 8.4 Hz, 1H, Ar-H), 3.84 (t, J = 4.6 Hz, 4H, morpholine-CH₂O), 2.89 (t, J = 4.6 Hz, 4H, morpholine-CH₂N), 2.28 (s, 3H, Ar-CH₃). -

Mechanistic Validation: The presence of the doublet at 6.88 ppm and the intact isotopic mass profile confirms that the morpholine ring substituted the iodine atom, leaving the bromine atom unreacted.

References

- Santa Cruz Biotechnology. "4-(4-Bromo-2-methylphenyl)-morpholine | CAS 1279032-06-2".

- Benchchem. "2-[(4-Bromo-2-methylphenyl)amino]acetic Acid".

- Royal Society of Chemistry. "Chapter 3: Synthetic Methods for Primary Anilines".

- Google Patents.

- Synix Labs. "Synix Labs Product List | Hydrogen Compounds | Organic Chemistry".

Sources

Application Note: 4-(5-Bromo-2-methylphenylsulfonyl)morpholine in Rational Drug Design and Late-Stage Functionalization

Executive Summary

In contemporary medicinal chemistry, the rapid generation of structure-activity relationship (SAR) libraries relies heavily on versatile, bifunctional building blocks. 4-(5-Bromo-2-methylphenylsulfonyl)morpholine (CAS: 330827-25-3) has emerged as a highly valuable intermediate for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and antimicrobial agents. This application note details the physicochemical rationale behind its structural design, its mechanistic role in drug-target interactions, and field-proven, self-validating protocols for its late-stage functionalization via transition-metal catalysis.

Physicochemical Profiling & Pharmacophore Rationale

The utility of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine stems from the synergistic properties of its three distinct structural modules:

-

The Morpholine Ring (Solubility & Target Binding): Morpholine ranks among the most frequently employed azaheterocycles in FDA-approved drugs. Its incorporation serves a dual purpose: it lowers the overall lipophilicity (

) of the parent molecule, thereby improving aqueous solubility and metabolic stability against cytochrome P450 oxidative degradation 1. Furthermore, the oxygen atom acts as a critical hydrogen bond acceptor, frequently anchoring inhibitors to the hinge region of kinases (e.g., PI3K, mTOR). -

The Sulfonyl Linker (Rigidity & Electronics): The

group acts as a rigid, non-cleavable linker. Its strong electron-withdrawing nature modulates the electron density of the adjacent aromatic ring, which can fine-tune the -

The Aryl Bromide Handle (Orthogonal Reactivity): The bromo-substituent provides a highly reactive, orthogonal handle for palladium-catalyzed cross-coupling reactions 2. The adjacent ortho-methyl group introduces a calculated degree of steric hindrance, which can restrict the rotation of newly formed biaryl bonds, locking the molecule into a bioactive conformation.

Mechanistic Workflow: Divergent Library Synthesis

The following diagram illustrates the synthetic divergence of the core scaffold into two distinct therapeutic libraries, highlighting the logical progression from chemical functionalization to biological target engagement.

Synthetic divergence of the core scaffold into targeted therapeutic libraries.

Key Synthetic Workflows and Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific rationales for reagent selection and integrated quality control (QC) checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize biaryl derivatives for kinase inhibitor screening via C-C bond formation 3.

-

Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add 4-(5-Bromo-2-methylphenylsulfonyl)morpholine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and

(0.05 equiv.).-

Causality:

is selected because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents the precipitation of inactive palladium black.

-

-

Solvent & Base Addition: Inject a degassed mixture of 1,4-Dioxane and 2M aqueous

(4:1 v/v).-

Causality: The biphasic system ensures optimal solubility for both the organic substrate and the inorganic base.

is critical for activating the boronic acid into a reactive, electron-rich boronate complex, which undergoes transmetalation much faster than the neutral boronic acid.

-

-

Execution: Heat the reaction mixture to 80°C with vigorous stirring for 12 hours.

-

In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the aryl bromide isotope pattern (

320.0/322.0 -

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine to remove inorganic salts and residual dioxane. Dry the organic layer over anhydrous

, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient). -

System Validation: Confirm the structure via

NMR. The successful coupling is validated by the disappearance of the distinct aryl bromide proton signals and the emergence of a new aromatic multiplet corresponding to the coupled aryl group (typically between 7.20–7.80 ppm).

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesize substituted aniline derivatives for antimicrobial library generation via C-N bond formation.

-

Reaction Assembly: Charge a microwave-safe vial with 4-(5-Bromo-2-methylphenylsulfonyl)morpholine (1.0 equiv.), a primary aliphatic or aromatic amine (1.2 equiv.),

(0.02 equiv.), BrettPhos (0.04 equiv.), and sodium tert-butoxide (-

Causality: BrettPhos is a highly bulky, electron-rich biarylphosphine ligand specifically designed to promote the coupling of primary amines while actively suppressing the formation of bis-arylated side products.

-

-

Solvent Addition: Add anhydrous Toluene under a stream of nitrogen.

-

Causality: Strict anhydrous conditions are mandatory.

and the resulting palladium-amido intermediates are highly sensitive to hydrolysis, which would prematurely quench the catalytic cycle.

-

-

Execution: Seal the vial and heat at 100°C for 8 hours using a heating block.

-

In-Process Control (IPC): Perform TLC (Hexanes/EtOAc 3:1) visualized under UV (254 nm) and stained with ninhydrin. Complete consumption of the primary amine (indicated by the absence of a ninhydrin-active spot) signals reaction completion.

-

Workup & Validation: Filter the crude mixture through a pad of Celite to remove the palladium catalyst and insoluble inorganic salts. Purify via reverse-phase preparative HPLC. Validate the final product using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the mono-arylated product and rule out bis-arylation.

Quantitative Data Presentation

The following table summarizes the optimization matrix for the Suzuki-Miyaura cross-coupling of 4-(5-Bromo-2-methylphenylsulfonyl)morpholine with phenylboronic acid, demonstrating the empirical basis for the conditions selected in Protocol A.

Table 1: Reaction Optimization for Suzuki-Miyaura Cross-Coupling

| Entry | Catalyst (mol %) | Base (equiv.) | Solvent System | Temp (°C) | Isolated Yield (%) |

| 1 | Toluene/EtOH/ | 80 | 45 | ||

| 2 | 1,4-Dioxane/ | 80 | 68 | ||

| 3 | 1,4-Dioxane/ | 80 | 92 | ||

| 4 | DMF | 100 | 74 | ||

| 5 | 1,4-Dioxane/ | 25 | 15 |

Note: Reactions were performed on a 1.0 mmol scale using phenylboronic acid (1.2 equiv.). Yields represent isolated, chromatographically pure products. Entry 3 represents the optimized conditions utilized in Protocol A.

References

-

Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides Source: Organic Chemistry Portal / Journal of Organic Chemistry URL: [Link]

-

Title: Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]

- 3. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Design and Synthesis of Novel Morpholine Analogues

Authored by: A Senior Application Scientist

Introduction: The Morpholine Scaffold as a Cornerstone in Modern Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical properties. The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to bioactive molecules.[3][4] Furthermore, its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other cyclic systems makes it a versatile tool for optimizing lead compounds.[5][6][7]

This guide provides an in-depth exploration of the design principles and synthetic strategies for creating novel morpholine analogues. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own research endeavors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Design Principles for Novel Morpholine Analogues

The design of new morpholine-containing molecules is a multifactorial process that balances potency, selectivity, and drug-like properties.

-

Bioisosteric Replacement: One of the most powerful applications of the morpholine ring is as a bioisostere. It can replace other cyclic systems, such as piperidine or cyclohexane, to mitigate metabolic liabilities associated with C-H oxidation or to introduce a hydrogen bond acceptor (the oxygen atom) to enhance target binding.[6][7] This strategy can also fine-tune the pKa of the nitrogen atom, influencing the overall charge state of the molecule at physiological pH.[6]

-

Structure-Activity Relationship (SAR) Insights: The substitution pattern on the morpholine ring provides a rich opportunity for SAR exploration. Substituents at the 2, 3, 5, and 6 positions can introduce chirality, modulate conformation, and interact with specific pockets of a biological target. N-substitution is a common strategy to append the morpholine moiety to a larger molecular scaffold or to explore interactions with the solvent-exposed surface of a protein.[2][8][9]

-

Computational and In Silico Design: Modern drug design heavily relies on computational tools. Molecular docking and dynamics simulations can predict the binding modes of morpholine-substituted ligands, helping to rationalize observed SAR and guide the design of new analogues with improved affinity and selectivity.[10]

Strategic Approaches to the Synthesis of Morpholine Analogues

A variety of synthetic routes to the morpholine core have been developed, ranging from classical industrial methods to modern, highly efficient catalytic processes. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Retrosynthetic Analysis and Key Disconnections

A general retrosynthetic analysis of the morpholine ring reveals several key disconnections that point to common starting materials and synthetic strategies.

Caption: Key retrosynthetic disconnections for the morpholine scaffold.

The most common starting materials for the construction of the morpholine ring are 1,2-amino alcohols, which can be readily accessed in enantiopure form.[11][12][13] Other important precursors include epoxides, aziridines, and dialdehydes derived from the oxidative cleavage of diols.[11][12][14][15]

Overview of Synthetic Strategies

The following sections will provide detailed protocols for some of the most versatile and widely used methods for synthesizing morpholine analogues. These include:

-

Synthesis from 1,2-Amino Alcohols: A robust and versatile method that allows for the introduction of a wide range of substituents on the carbon framework of the morpholine ring.[13]

-

Reductive Amination of Dialdehydes: Particularly useful for the synthesis of morpholine nucleoside analogues, where the dialdehyde is generated by the oxidative cleavage of a ribonucleoside.[14][15][16]

-

Intramolecular Cyclization Strategies: These methods involve the formation of one of the C-O or C-N bonds in the final cyclization step and are often employed for the synthesis of complex, poly-substituted morpholines.[3][17]

-

Modern Catalytic Methods: Recent advances have led to the development of highly efficient and stereoselective methods for morpholine synthesis using transition metal catalysts (e.g., palladium, copper).[4][11][12][18][19] These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Detailed Synthetic Protocols

The following protocols are designed to be self-contained and provide sufficient detail for their implementation in a research laboratory setting.

Protocol 1: Synthesis of C-Substituted Morpholines from 1,2-Amino Alcohols

This protocol describes a general and efficient method for the synthesis of substituted morpholines through the coupling of a 1,2-amino alcohol with an α-halo acid chloride, followed by intramolecular cyclization and reduction.[13] This approach is highly versatile and allows for the synthesis of mono-, di-, and trisubstituted morpholines.[13]

Caption: Workflow for the synthesis of C-substituted morpholines.

Step-by-Step Methodology:

-

Amide Formation:

-

Dissolve the 1,2-amino alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.2 equiv) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv).

-

Slowly add the α-halo acid chloride (1.1 equiv) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

-

Intramolecular Cyclization to Morpholinone:

-

Dissolve the crude amide from the previous step in a suitable solvent such as THF or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) (1.5 equiv) or potassium tert-butoxide (t-BuOK) (1.5 equiv), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude morpholinone by column chromatography on silica gel.

-

-

Reduction of the Morpholinone:

-

Dissolve the purified morpholinone (1.0 equiv) in anhydrous THF.

-

Carefully add a reducing agent, such as lithium aluminum hydride (LAH) (2.0-3.0 equiv) or borane-tetrahydrofuran complex (BH3·THF) (2.0-3.0 equiv), at 0 °C.

-

Allow the reaction to stir at room temperature or reflux for 2-6 hours, depending on the substrate.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup for LAH).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the resulting substituted morpholine by distillation or column chromatography.

-

Causality Behind Experimental Choices:

-

The use of a non-nucleophilic base (triethylamine or DIPEA) in the amide formation step prevents side reactions with the α-halo acid chloride.

-